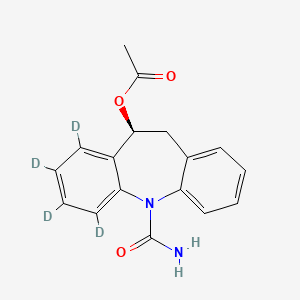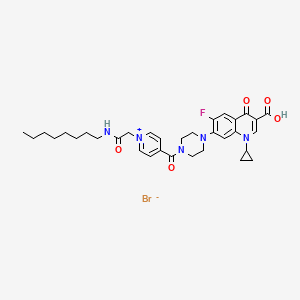
Salvianolic acid H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salvianolic acid H is a polyphenolic compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of the larger family of salvianolic acids, which are known for their potent antioxidant properties. This compound has been extensively studied for its potential therapeutic benefits, particularly in the treatment of cardiovascular diseases, cancer, and fibrosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of salvianolic acid H involves several steps, including the extraction of raw materials from Salvia miltiorrhiza and subsequent purification processes. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to isolate and purify this compound from other similar compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Salvia miltiorrhiza roots, followed by purification using techniques such as preparative chromatography. The process is optimized to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Salvianolic acid H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess enhanced biological activities .
Applications De Recherche Scientifique
Salvianolic acid H has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic structures and their reactivity.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.
Medicine: Explored for its potential in treating cardiovascular diseases, cancer, and fibrosis. .
Industry: Utilized in the development of natural antioxidant formulations and health supplements.
Mécanisme D'action
Salvianolic acid H exerts its effects through multiple mechanisms:
Antioxidant Activity: Scavenges reactive oxygen species, thereby reducing oxidative stress.
Anti-inflammatory Effects: Inhibits the expression of pro-inflammatory cytokines and enzymes.
Molecular Targets: Targets include various signaling molecules and enzymes involved in oxidative stress and inflammation pathways
Pathways Involved: Key pathways include the NF-κB and MAPK signaling pathways, which are crucial for regulating inflammation and cell survival
Comparaison Avec Des Composés Similaires
Salvianolic Acid A: Known for its potent antioxidant and anti-inflammatory properties.
Salvianolic Acid B: The most abundant salvianolic acid, with strong antioxidant activity.
Rosmarinic Acid: Shares a similar polyphenolic structure and exhibits comparable antioxidant effects
Uniqueness: Salvianolic acid H is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it particularly effective in certain therapeutic applications, such as cardiovascular protection and cancer treatment .
Propriétés
Formule moléculaire |
C27H22O12 |
|---|---|
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
(2R)-2-[(E)-3-[3-[(Z)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-4-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H22O12/c28-17-5-2-15(9-20(17)31)12-23(26(34)35)38-22-11-14(1-7-19(22)30)4-8-25(33)39-24(27(36)37)13-16-3-6-18(29)21(32)10-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12-/t24-/m1/s1 |
Clé InChI |
HFTLCJIFEZUOCR-RAXODLQLSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)








